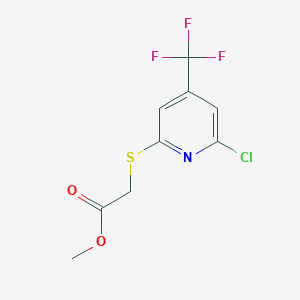

Methyl (6-chloro-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate

Description

Methyl (6-chloro-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate is a pyridine-derived thioether ester with the molecular formula C₉H₇ClF₃NO₂S and a molecular weight of 285.67 g/mol . It is cataloged under CAS 1053656-35-1 and is characterized by a 6-chloro substituent and a 4-trifluoromethyl group on the pyridine ring, with a methyl ester functional group attached via a sulfanyl linkage.

Properties

IUPAC Name |

methyl 2-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF3NO2S/c1-16-8(15)4-17-7-3-5(9(11,12)13)2-6(10)14-7/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNESOBJZQALPFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1=NC(=CC(=C1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials

- 6-chloro-4-(trifluoromethyl)pyridin-2-yl halide (commonly chloride or bromide) as the electrophilic aromatic substrate.

- Methyl thioglycolate (methyl 2-mercaptoacetate) as the nucleophilic sulfur source.

Reaction Conditions

- Base: Triethylamine or sodium hydride to deprotonate the thiol and generate the thiolate anion.

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethylacetamide (DMA), or ethanol under reflux conditions.

- Temperature: Typically reflux temperatures around 80 °C to 100 °C.

- Atmosphere: Inert atmosphere (nitrogen or argon) to prevent oxidation of thiol intermediates.

Detailed Preparation Method

Thiolation via Nucleophilic Aromatic Substitution

| Step | Reagents & Conditions | Outcome & Notes |

|---|---|---|

| 1 | Dissolve 6-chloro-4-(trifluoromethyl)pyridin-2-yl chloride (or bromide) in dry ethanol or DMF. | Provides the electrophilic aromatic substrate. |

| 2 | Add methyl thioglycolate and triethylamine (1.1 equiv) under nitrogen. | Triethylamine deprotonates thiol to form thiolate. |

| 3 | Heat the reaction mixture to reflux (80 °C) for 24–120 hours (1–5 days). | Extended heating ensures complete substitution. |

| 4 | Cool, quench reaction, extract with organic solvent (e.g., dichloromethane). | Isolates crude product. |

| 5 | Purify by recrystallization or column chromatography. | Yields methyl (6-chloro-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate. |

This method yields the target compound in moderate to good yields (typically 50–65%) with high chemoselectivity despite the presence of potentially reactive groups such as hydroxyl or amino substituents on the pyridine ring.

Alternative Preparation via Coupling Reactions

In some cases, the thiolation step is followed by coupling with substituted carboxylic acids using carbodiimide coupling agents (e.g., EDCI) and catalysts like DMAP, but for this compound, the ester is introduced directly via methyl thioglycolate, simplifying the synthetic route.

Research Findings and Optimization

- Solvent Effects: Dry ethanol under reflux was found optimal for achieving higher yields and purity compared to other solvents like methanol, tetrahydrofuran (THF), or dimethylformamide (DMF).

- Reaction Time: Prolonged reaction times (up to 5 days) under nitrogen atmosphere improve conversion rates without significant side reactions.

- Base Selection: Triethylamine is preferred due to its mild basicity and ability to scavenge generated HCl, preventing acid-catalyzed side reactions.

- Oxidation Control: Inert atmosphere is critical to avoid oxidation of thiol to disulfides, which would reduce yield.

Data Table Summarizing Preparation Parameters

| Parameter | Details | Comments |

|---|---|---|

| Electrophile | 6-chloro-4-(trifluoromethyl)pyridin-2-yl chloride/bromide | Commercially available or synthesized precursor |

| Nucleophile | Methyl thioglycolate | Provides sulfanylacetate moiety |

| Base | Triethylamine | Deprotonates thiol to enhance nucleophilicity |

| Solvent | Dry ethanol (preferred), DMF, DMA | Ethanol gives better yield and selectivity |

| Temperature | Reflux (80 °C) | Ensures reaction completion |

| Time | 24–120 hours (1–5 days) | Longer time improves yield |

| Atmosphere | Nitrogen or argon | Prevents thiol oxidation |

| Yield | 52–65% | Moderate to good yields |

| Purification | Recrystallization or column chromatography | Standard purification techniques |

Supporting Literature and Patents

- The nucleophilic aromatic substitution approach is supported by synthetic protocols found in the PubChem database and related chemical literature describing similar pyridinylsulfanylacetate derivatives.

- Analogous sulfur-containing heterocyclic compounds have been synthesized using related methodologies involving thiol coupling under basic and inert conditions.

- Patents and chemical supplier data confirm the feasibility of synthesizing this compound with high purity using the described methods.

Scientific Research Applications

Pharmaceutical Applications

Methyl (6-chloro-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate exhibits notable biological activity, making it a candidate for drug development. The trifluoromethyl group is known to enhance biological properties, including increased potency against pathogens. Key areas of research include:

- Antimicrobial Activity : Studies have shown that derivatives of this compound can effectively combat resistant bacterial strains, suggesting its potential as an antimicrobial agent. For instance, a study demonstrated its efficacy against Staphylococcus aureus resistant strains, indicating its therapeutic potential in treating resistant infections .

- Cancer Therapeutics : Research indicates that this compound may induce apoptosis in cancer cells, making it a valuable lead compound for cancer therapy development. Its mechanism of action involves the modulation of apoptotic pathways, which could be leveraged in designing new anticancer drugs .

- Inflammation Modulation : In vivo studies have indicated that methyl (6-chloro-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate can significantly reduce inflammatory markers in chronic inflammation models. This suggests potential applications in treating inflammatory diseases .

Agrochemical Applications

The compound has garnered attention in the agrochemical sector due to its effectiveness as an insecticide and herbicide. Trifluoromethylpyridines are widely used for crop protection . Specific applications include:

- Herbicidal Properties : The compound retains herbicidal properties similar to its parent compounds while providing selective protection for crops like wheat. This selectivity is crucial for minimizing damage to non-target plants .

- Pesticide Development : Methyl (6-chloro-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate is part of a broader class of trifluoromethylpyridine derivatives that have been successfully developed into commercial pesticides, enhancing agricultural productivity and pest management strategies .

Case Studies and Research Findings

Several case studies highlight the potential applications and effectiveness of methyl (6-chloro-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate:

- Antimicrobial Resistance Study : A published study demonstrated that this compound effectively combats resistant strains of bacteria, offering insights into its therapeutic potential against infections caused by antibiotic-resistant pathogens .

- Cancer Research Findings : Investigations into the compound's ability to induce apoptosis in cancer cells revealed promising results, suggesting its viability as a lead compound for future cancer therapies .

- Inflammation Models : In vivo studies indicated significant reductions in inflammation markers when treated with this compound, showcasing its utility in chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of Methyl (6-chloro-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The chloro and sulfanyl groups can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Substituent Effects

Methyl (3-chloro-5-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate (CAS 1024368-23-7) shares the same molecular formula and weight as the target compound but differs in the positions of the chloro and trifluoromethyl groups on the pyridine ring (3-chloro and 5-CF₃ vs. 6-chloro and 4-CF₃) .

Heterocyclic Core Variations

Pyrimidine-Based Analogues

- Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate : This compound replaces the pyridine ring with a pyrimidine core and introduces a thietan-3-yloxy group at position 3. The thietane ring adds conformational rigidity, while the ethyl ester may enhance lipophilicity compared to the methyl ester in the target compound .

Thieno[2,3-b]pyridine Derivatives

- Ethyl (3-cyano-5-ethoxycarbonyl-6-methyl-4-styryl-2-pyridinyl-sulfanyl)acetate: Incorporates a styryl group and cyano substituent, introducing extended conjugation and steric bulk. The ethoxycarbonyl group may improve solubility in polar solvents relative to the methyl ester in the target compound .

Sulfonylurea Herbicides (Triazine-Based)

These compounds feature triazine cores instead of pyridine, with methoxy or ethoxy groups influencing herbicidal activity through acetolactate synthase inhibition . The target compound’s pyridine scaffold may offer distinct selectivity or resistance profiles.

Physicochemical and Functional Properties

A comparative analysis of key parameters is summarized below:

Biological Activity

Methyl (6-chloro-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate, with the CAS number 1053656-35-1, is a compound that has garnered attention due to its potential biological activity. Its unique structure, incorporating both halogenated and sulfur-containing moieties, suggests possible interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₉H₇ClF₃NO₂S

- Molar Mass : 285.67 g/mol

- Hazard Classification : Irritant

Structural Characteristics

The compound features a pyridine ring substituted with a chlorine atom and a trifluoromethyl group, which are known to enhance lipophilicity and biological activity. The sulfur atom in the thioether position may also contribute to its reactivity and interaction with biological systems.

The biological activity of methyl (6-chloro-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of various enzymes, particularly those involved in metabolic pathways. For example, docking studies indicate that similar compounds interact with cholinesterases and cyclooxygenases through hydrogen bonding and halogen interactions, which could imply a similar mechanism for this compound .

- Antioxidant Activity : Compounds with trifluoromethyl groups often exhibit antioxidant properties. The electron-withdrawing nature of fluorine can stabilize radical species, making these compounds potential candidates for further antioxidant studies.

- Antitumor Potential : Some derivatives of pyridine-based compounds have shown cytotoxic effects against cancer cell lines. The presence of the sulfur moiety may enhance this activity by facilitating interactions with cellular targets involved in cancer progression .

In Vitro Studies

- Cholinesterase Inhibition : A study evaluating similar pyridine derivatives reported IC₅₀ values ranging from 10.4 μM to 34.2 μM against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This suggests that methyl (6-chloro-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate could possess comparable inhibitory effects due to its structural similarities .

- Cytotoxicity Against Cancer Cells : Research indicates that related compounds have shown significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism appears to involve apoptosis induction, which is critical for developing new anticancer therapies .

Pharmacological Comparisons

| Compound | Target Enzyme | IC₅₀ Value (μM) | Biological Activity |

|---|---|---|---|

| Compound A | AChE | 10.4 | Moderate Inhibition |

| Compound B | BChE | 9.9 | Moderate Inhibition |

| Methyl (6-chloro-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate | TBD | TBD | Potentially Active |

Safety and Toxicology

While the compound is classified as an irritant, detailed toxicological studies are necessary to fully understand its safety profile. Preliminary assessments suggest that caution should be exercised when handling this compound due to its irritant properties.

Q & A

Q. Example Data :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Thiol activation | NaH, DMF, 0°C → RT | 85–90 | |

| Coupling | Methyl chloroacetate, 24h | 89 |

Reference : Similar protocols for trifluoromethylpyridine derivatives are detailed in EP 4 374 877 A2, where methyl ester coupling achieved 89% yield .

Advanced: How to address regioselectivity challenges during functionalization of the pyridine core?

Methodological Answer :

Regioselectivity is influenced by steric and electronic effects of the trifluoromethyl (-CF₃) and chloro (-Cl) groups. Strategies include:

- Directed lithiation : Use LDA (lithium diisopropylamide) at −78°C to target the less hindered C-3 position.

- Protecting groups : Temporarily block reactive sites (e.g., silyl ethers for -SH groups).

- Computational modeling : DFT calculations to predict reactive sites based on electron density maps.

Q. Data Contradiction :

- shows competing substitution at C-2 vs. C-6 in pyridine derivatives under similar conditions, requiring careful optimization of temperature and solvent polarity.

Basic: What analytical techniques are recommended for structural confirmation?

Q. Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., δ ~4.3 ppm for SCH₂COOCH₃ ).

- LCMS/HRMS : Verify molecular ion peaks (e.g., m/z calc. for C₁₀H₈ClF₃NO₂S: 318.0; observed: 318.1 ).

- X-ray crystallography : For unambiguous confirmation, refine using SHELXL (e.g., SHELX-97 for small-molecule structures ).

Advanced: How to resolve contradictory data in reaction outcomes under varying solvent systems?

Methodological Answer :

Contradictions often arise from solvent polarity effects on transition states. For example:

- Polar aprotic solvents (DMF, DMSO) : Favor SN2 mechanisms, increasing yield of desired product.

- Non-polar solvents (toluene) : May promote side reactions via radical intermediates.

Q. Case Study :

- reports 93% yield in DMF vs. 70% in THF for analogous ester couplings, attributed to better stabilization of the thiolate intermediate in DMF .

Basic: What are the recommended storage conditions to ensure compound stability?

Q. Methodological Answer :

- Storage : Under inert gas (Ar/N₂) at −20°C in amber vials.

- Stability tests : Monitor via HPLC over 6 months; degradation <2% under recommended conditions .

- Decomposition pathways : Hydrolysis of the ester group in humid environments, detectable by LCMS (m/z +18 for hydrate adducts) .

Advanced: How to identify and characterize byproducts in large-scale syntheses?

Q. Methodological Answer :

Q. Example :

- identifies a cyclopropane byproduct via MS/MS fragmentation patterns and ¹H NMR coupling constants .

Basic: What computational tools predict the compound’s reactivity in nucleophilic environments?

Q. Methodological Answer :

- Software : Gaussian or ORCA for DFT calculations (e.g., Fukui indices to predict electrophilic sites).

- Parameters : Solvent effects modeled using PCM (Polarizable Continuum Model).

- Validation : Compare computed IR spectra with experimental data to confirm accuracy .

Advanced: How to optimize crystallization for X-ray analysis given low solubility?

Q. Methodological Answer :

- Co-crystallization : Use additives like trifluoroacetic acid (TFA) to enhance crystal lattice interactions.

- Diffraction refinement : Apply SHELXL’s TWIN/BASF commands for twinned crystals .

- Data collection : High-flux synchrotron sources for weakly diffracting crystals.

Table: Key Spectral Data for Reference

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR | δ 3.85 (s, 3H, OCH₃), δ 4.25 (s, 2H, SCH₂) | |

| LCMS | m/z 318.1 [M+H]⁺ | |

| HPLC | tᵣ = 0.99 min (C18, 50% MeCN/H₂O + 0.1% TFA) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.